2-Butanone, 4-[(4-methoxyphenyl)amino]-
Description
Chemical Structure and Properties The compound 2-Butanone, 4-[(4-methoxyphenyl)amino]- (IUPAC name: 4-[(4-Methoxyphenyl)amino]-4-phenyl-2-butanone) is a ketone derivative featuring a 4-methoxyphenylamino substituent at the 4-position of the butanone backbone. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.344 g/mol and a ChemSpider ID of 9024882 . The compound lacks stereocenters, simplifying its synthetic and analytical handling.
Reductive alkylation or amination strategies, similar to those used for RyR2-stabilizing benzothiazepines, may also apply .
Properties
CAS No. |
91246-71-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(4-methoxyanilino)butan-2-one |
InChI |
InChI=1S/C11H15NO2/c1-9(13)7-8-12-10-3-5-11(14-2)6-4-10/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
NEOIJRCZYRUCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
A foundational approach involves the condensation of 4-methoxyaniline with a suitably activated carbonyl precursor. While no explicit protocols for this compound are documented, analogous syntheses of arylaminoketones suggest that acid-catalyzed condensation between 4-methoxyaniline and 2-butanone derivatives could yield the target product. For instance, in the synthesis of 4-(4-hydroxyphenyl)-2-butanone, a related compound, ethyl acetoacetate and p-methoxybenzyl chloride undergo substitution, hydrolysis, and decarboxylation. Adapting this pathway, replacing the chloride with an amine nucleophile could theoretically produce the desired arylaminoketone.
Key Considerations :
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) may facilitate imine formation, though reduction steps might be necessary to stabilize the amine group.
- Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but risk side reactions such as over-oxidation or polymerization.
Reductive Amination
Reductive amination offers a streamlined route by coupling 4-methoxyaniline with 4-oxo-2-butanone in the presence of a reducing agent. This method, widely used for secondary amine synthesis, could bypass multi-step sequences. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are common reductants for such transformations.
Optimization Insights :
- Solvent Systems : Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction homogeneity.
- Yield Limitations : Competing imine hydrolysis or ketone reduction may necessitate stoichiometric tuning or protective group strategies.
Advanced Methodologies from Patent Literature
A Chinese patent (CN109265330A) details a multi-step synthesis of 4-(4-hydroxyphenyl)-2-butanone, providing transferable insights for the target compound. Although the final demethylation step diverges, earlier stages—such as the substitution of p-methoxybenzyl chloride with ethyl acetoacetate—highlight methodologies applicable to arylaminoketone synthesis.
Halogenation and Substitution
The patent outlines:
- Reduction of P-methoxybenzaldehyde to p-methoxybenzyl alcohol using NaBH₄ in methanol (0°C, 1h, 82% yield).
- Halogenation with thionyl chloride (SOCl₂) to form p-methoxybenzyl chloride.
- Alkylation of ethyl acetoacetate with the chloride under basic conditions (80°C, 3h), yielding 2-acetyl-3-(4-methoxyphenyl)ethyl propionate.
Adapting this sequence, replacing ethyl acetoacetate with an amine-containing nucleophile could direct synthesis toward the target compound.
Hydrolysis and Decarboxylation
The hydrolysis of the ethyl ester intermediate (using NaOH) followed by acid-catalyzed decarboxylation (HCl, 80°C) generates the ketone backbone. For 4-[(4-methoxyphenyl)amino]-2-butanone, introducing the amine group post-decarboxylation via nucleophilic substitution or reductive amination could prove effective.
Comparative Analysis of Synthetic Routes
*Theoretical yields based on analogous reactions.
Mechanistic and Kinetic Considerations
Nucleophilic Attack Dynamics
The amino group in 4-methoxyaniline acts as a nucleophile, attacking electrophilic carbonyl or alkyl halide centers. In acidic media, the amine is protonated, reducing its nucleophilicity—a paradox resolved by employing mild bases (e.g., NaHCO₃) to deprotonate the amine selectively.
Solvent Effects
- Polar Protic Solvents (e.g., methanol): Stabilize transition states in condensation but may hydrolyze intermediates.
- Nonpolar Solvents (e.g., toluene): Favor imine formation but hinder reagent mixing.
Industrial Scalability and Continuous Flow Synthesis
Batch processes dominate laboratory-scale synthesis, but continuous flow systems offer advantages for large-scale production:
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(4-methoxyphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Butanone, 4-[(4-methoxyphenyl)amino]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(4-methoxyphenyl)amino]- involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, influencing the biological activity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Key Differences and Similarities
The following compounds share structural motifs with 2-Butanone, 4-[(4-methoxyphenyl)amino]-, but differ in substituents or functional groups, leading to distinct physicochemical and biological properties.
Table 1: Molecular and Physical Properties Comparison
Key Observations:
Methoxy vs.
Stereochemical and Positional Effects: The ortho-methoxy isomer (4-[(2-Methoxyphenyl)amino]-4-phenyl-2-butanone) may exhibit steric hindrance, altering reactivity or binding affinity compared to the para-methoxy derivative .
Key Insights:
- Synthetic Complexity: The amino group in the target compound necessitates protective strategies (e.g., tert-butyldimethylsilyl in related syntheses ), unlike simpler ketones like Anisyl acetone.
- Analytical Differentiation : HRMS and NMR are critical for distinguishing positional isomers (e.g., para- vs. ortho-methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
